molecular formula C14H28O2 B8786223 1,1-Dibutoxycyclohexane CAS No. 6624-93-7

1,1-Dibutoxycyclohexane

Cat. No. B8786223
Key on ui cas rn: 6624-93-7
M. Wt: 228.37 g/mol
InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N
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Patent
US05792876

Procedure details

In a 300-ml three-necked flask, 98 g (1 mole) of cyclohexanone, 148 g (2 moles) of n-butanol, 50 g of molecular sieve 4A, 2 mg of cerium chloride hexahydrate and 40 g of toluene were charged. The resulting mixture was stirred at 25° C. under atmospheric pressure for 12 hours in a nitrogen atmosphere. After the removal of the molecular sieve 4A, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 212.2 g of cyclohexanone dibutyl acetal (yield: 93.1%).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium chloride hexahydrate
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([OH:12])[CH2:9][CH2:10][CH3:11]>O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].C1(C)C=CC=CC=1>[CH2:6]([O:7][C:1]1([O:12][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:1][CH2:2][CH3:3] |f:2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
148 g
Type
reactant
Smiles
C(CCC)O
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cerium chloride hexahydrate
Quantity
2 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. under atmospheric pressure for 12 hours in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of the molecular sieve 4A
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)OC1(CCCCC1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 212.2 g
YIELD: PERCENTYIELD 93.1%
YIELD: CALCULATEDPERCENTYIELD 185.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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